molecular formula C22H24N2O4 B2850997 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide CAS No. 883965-36-4

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide

Cat. No.: B2850997
CAS No.: 883965-36-4
M. Wt: 380.444
InChI Key: HTCJNKYBJODPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 3,4-dimethoxyphenyl group and a butanamide moiety.

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenyl acetonitrile through decarboxylation, aldoxime reaction, and dehydration . The quinoline core is then constructed via a Povarov cycloaddition reaction, followed by N-furoylation processes . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a precursor for more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and immune modulation.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    N-((3,4-Dimethoxyphenyl)((3-methylbutanoyl)amino)methyl)-3-methylbutanamide: A related compound with similar functional groups.

    4-(3,4-Dimethoxyphenyl)-N-(2-naphthyl)butanamide: Another compound with a similar core structure but different substituents.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-8-19(25)23-22-20(14-11-12-17(27-3)18(13-14)28-4)21(26)15-9-6-7-10-16(15)24(22)2/h6-7,9-13H,5,8H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCJNKYBJODPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.